molecular formula C15H18N2O2 B7461041 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione

3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione

Katalognummer B7461041
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: SKBKIUAKSDMUOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione, also known as S-2474, is a novel anticoagulant drug that has gained significant attention in recent years. It belongs to the class of direct thrombin inhibitors and has potential therapeutic applications in the prevention and treatment of thromboembolic disorders.

Wirkmechanismus

3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione is a direct thrombin inhibitor that binds to the active site of thrombin and prevents the conversion of fibrinogen to fibrin. This results in the inhibition of thrombus formation and propagation. 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has a high affinity for thrombin and has been found to be more potent than other direct thrombin inhibitors such as argatroban and dabigatran.
Biochemical and physiological effects:
3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has been found to have a rapid onset of action and a short half-life, which makes it suitable for use in acute settings. It has also been found to have a predictable pharmacokinetic profile and does not require routine monitoring. 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has been shown to have a low risk of bleeding compared to other anticoagulants such as heparin and warfarin.

Vorteile Und Einschränkungen Für Laborexperimente

3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has several advantages for use in lab experiments. It has a high potency and specificity for thrombin, which makes it useful for studying the role of thrombin in various physiological and pathological processes. However, 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has some limitations for lab experiments. It has a short half-life, which may limit its use in experiments that require prolonged anticoagulation. Additionally, 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione is not widely available, which may limit its use in some labs.

Zukünftige Richtungen

There are several future directions for the development and use of 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione. One potential application is in the treatment of acute ischemic stroke. Thrombin has been shown to play a role in the pathogenesis of stroke, and 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has the potential to prevent thrombus formation and improve outcomes in stroke patients. Another potential application is in the prevention of thrombosis in patients with cancer. Thrombosis is a common complication in cancer patients, and 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione may be effective in preventing thrombus formation in this population. Finally, further research is needed to determine the optimal dosing and duration of treatment with 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione in various clinical settings.
In conclusion, 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione is a novel anticoagulant drug that has potential therapeutic applications in the prevention and treatment of thromboembolic disorders. Its high potency and specificity for thrombin make it a useful tool for studying the role of thrombin in various physiological and pathological processes. Further research is needed to determine the optimal dosing and duration of treatment with 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione and to explore its potential applications in other clinical settings.

Synthesemethoden

The synthesis of 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione involves the condensation of 2,3-dihydro-1H-inden-2-amine and N-(2-bromoethyl)phthalimide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by spirocyclization of the reduced intermediate with 2,4-pentanedione. The overall yield of the synthesis is around 20%.

Wissenschaftliche Forschungsanwendungen

3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has been extensively studied for its anticoagulant properties and potential therapeutic applications. It has shown promising results in animal models of thrombosis and has been found to be effective in preventing thrombus formation in vitro. 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione has also been tested in clinical trials for the prevention of venous thromboembolism (VTE) in patients undergoing total knee replacement surgery. The results of these trials have shown that 3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione is safe and effective in preventing VTE.

Eigenschaften

IUPAC Name

3'-(2-methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10(2)9-17-13(18)15(16-14(17)19)8-7-11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBKIUAKSDMUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2(CCC3=CC=CC=C32)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.